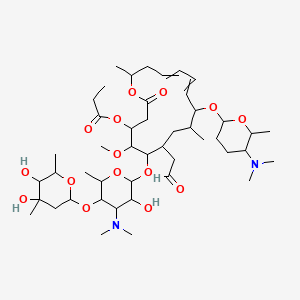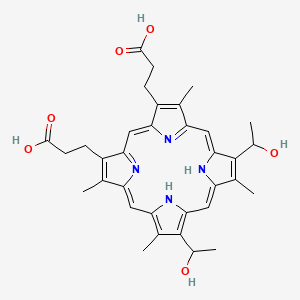
Pyrimidine, 4,6-bis(1H-pyrazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IO-21: is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a member of the iodine oxide family, which includes various compounds formed by the combination of iodine and oxygen. These compounds are known for their complex chemistry and significant roles in atmospheric processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of IO-21 typically involves the reaction of iodine with oxygen under controlled conditions. One common method is the reaction between iodine and mercury(II) oxide (HgO), which produces IO-21 along with other iodine oxides . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of IO-21 involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or crystallization to isolate IO-21 from other by-products.
Chemical Reactions Analysis
Types of Reactions: IO-21 undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive with alkenes, leading to the formation of halogenated products .
Common Reagents and Conditions:
Oxidation: IO-21 can be oxidized using strong oxidizing agents such as ozone (O3) or hydrogen peroxide (H2O2).
Reduction: Reduction of IO-21 can be achieved using reducing agents like sodium thiosulfate (Na2S2O3).
Substitution: IO-21 reacts with alkenes in the presence of catalysts to form halogenated compounds.
Major Products: The major products formed from these reactions include various halogenated organic compounds, which are useful intermediates in organic synthesis .
Scientific Research Applications
Chemistry: In chemistry, IO-21 is used as a reagent for the synthesis of complex organic molecules. Its ability to introduce iodine into organic frameworks makes it valuable in the preparation of pharmaceuticals and agrochemicals.
Biology: IO-21 has applications in biological research, particularly in the study of iodine metabolism and thyroid function. It is used as a tracer to investigate the uptake and distribution of iodine in biological systems.
Medicine: In medicine, IO-21 is explored for its potential use in diagnostic imaging. Its radioactive isotopes can be used in positron emission tomography (PET) scans to visualize iodine uptake in tissues.
Industry: Industrially, IO-21 is used in the production of specialty chemicals and materials. Its reactivity with alkenes makes it a valuable intermediate in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of IO-21 involves its interaction with molecular targets through oxidation and halogenation reactions. In biological systems, IO-21 can oxidize thiol groups in proteins, leading to changes in protein function and signaling pathways. This mechanism is particularly relevant in the study of thyroid hormones, where iodine plays a crucial role .
Comparison with Similar Compounds
Iodine Monoxide (IO): A simpler iodine oxide with similar reactivity but less stability.
Iodine Dioxide (IO2): Another iodine oxide with distinct chemical properties and applications.
Iodine Pentoxide (I2O5): A more stable iodine oxide used in different industrial applications.
Uniqueness: IO-21 stands out due to its unique combination of reactivity and stability. Unlike iodine monoxide, which is highly unstable, IO-21 can be isolated and used in various chemical reactions. Its reactivity with alkenes and other organic compounds makes it a versatile reagent in both research and industrial applications .
Properties
CAS No. |
114833-91-9 |
|---|---|
Molecular Formula |
C10H8N6 |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
4,6-di(pyrazol-1-yl)pyrimidine |
InChI |
InChI=1S/C10H8N6/c1-3-13-15(5-1)9-7-10(12-8-11-9)16-6-2-4-14-16/h1-8H |
InChI Key |
ITORZLJASZQARK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC=N2)N3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-[5-(4,5-Dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B10784092.png)


![[(4R,6S,7R,9R,10R,11E,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10784118.png)


![[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10784145.png)
![[(5S,6S,9R,11Z,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10784146.png)
![Methyl 4-{[5-hydroxy-4-(3-hydroxyoct-1-en-1-yl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]sulfanyl}butanoate](/img/structure/B10784153.png)

![[(4R,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10784169.png)

![[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10784182.png)
